molecular formula C24H24N2O3 B261466 2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide

2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide

Cat. No. B261466
M. Wt: 388.5 g/mol
InChI Key: MNLRFQXOLRBURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide (IPAPA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. IPAPA belongs to the class of benzamide derivatives and has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Mechanism of Action

The mechanism of action of 2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines and prostaglandins. 2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide has also been shown to induce apoptosis by activating caspase-3 and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. 2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential applications in scientific research. However, 2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully elucidate its mechanism of action and potential applications in scientific research.

Future Directions

There are several future directions for the study of 2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide. Further studies are needed to fully elucidate its mechanism of action and potential applications in scientific research. 2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide could be further studied for its potential applications in the treatment of inflammatory diseases and cancer. The development of 2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide derivatives with improved pharmacological properties could also be explored.

Synthesis Methods

The synthesis of 2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide involves the reaction of 2-isopropylphenol with chloroacetyl chloride to form 2-(2-chloroacetyl)isopropylphenol, which is then reacted with aniline to yield 2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide. The reaction scheme is shown below:

Scientific Research Applications

2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. 2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide has also been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Product Name

2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-phenyl-2-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C24H24N2O3/c1-17(2)19-12-7-9-15-22(19)29-16-23(27)26-21-14-8-6-13-20(21)24(28)25-18-10-4-3-5-11-18/h3-15,17H,16H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

MNLRFQXOLRBURQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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